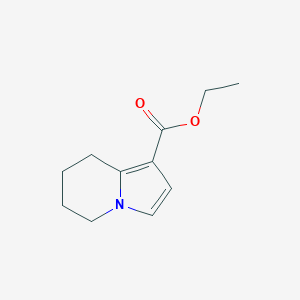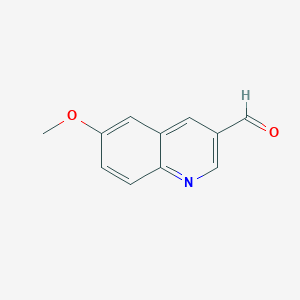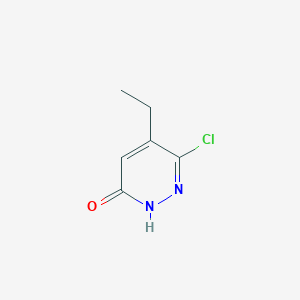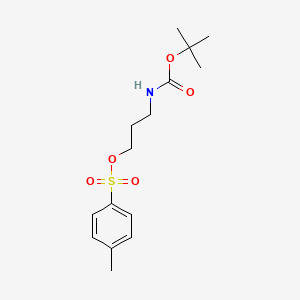
3-((Tert-butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate
Descripción general
Descripción
3-((Tert-butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C15H23NO5S and its molecular weight is 329.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
The synthesis of 3-((Tert-butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate typically involves the reaction of 3-aminopropanol with tert-butyl chloroformate to form the tert-butoxycarbonyl-protected amine. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride to yield the final product . The reaction conditions generally include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Análisis De Reacciones Químicas
3-((Tert-butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate undergoes several types of chemical reactions:
Substitution Reactions: The sulfonate group can be displaced by nucleophiles such as azides, leading to the formation of azido derivatives.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol.
Common reagents used in these reactions include sodium azide for substitution reactions, trifluoroacetic acid for deprotection, and lithium aluminum hydride for reduction . The major products formed from these reactions include azido derivatives, free amines, and alcohols .
Aplicaciones Científicas De Investigación
3-((Tert-butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate is widely used in scientific research:
Chemistry: It serves as a protecting group for amines in multi-step organic synthesis.
Biology: The compound is used in the synthesis of peptide and protein analogs.
Medicine: It is employed in the development of pharmaceutical intermediates.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 3-((Tert-butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate involves the protection of amine groups by forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps . The sulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions .
Comparación Con Compuestos Similares
Similar compounds include:
3-[(tert-Butoxycarbonyl)amino]propyl bromide: Used as an alkylating reagent.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: Used in peptide synthesis.
Propiedades
Número CAS |
80909-96-2 |
|---|---|
Fórmula molecular |
C15H23NO5S |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H23NO5S/c1-12-6-8-13(9-7-12)22(18,19)20-11-5-10-16-14(17)21-15(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,16,17) |
Clave InChI |
KLKKIENVIGQBAG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCNC(=O)OC(C)(C)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCCCNC(=O)OC(C)(C)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4,7-diethynylbenzo[c][1,2,5]thiadiazole](/img/structure/B1601664.png)
![6-Methoxybenzo[B]thiophen-3(2H)-one](/img/structure/B1601665.png)
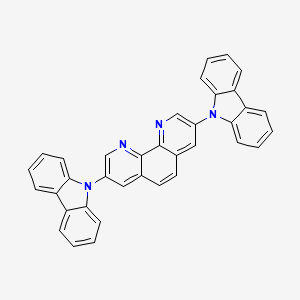
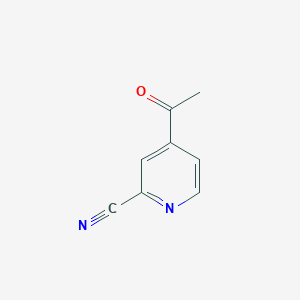
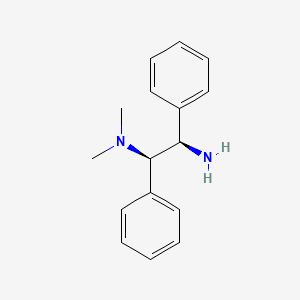
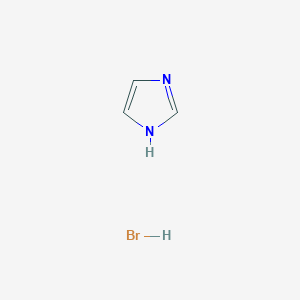
![Methyl 3-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B1601675.png)

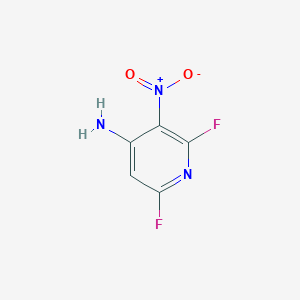
![3'-Amino-6'-hydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B1601681.png)
![(2R)-2-Hydroxy-2-[(R)-1-methoxyethyl]-3-methylbutanoic acid [(7aS)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester](/img/structure/B1601682.png)
